5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite

Oligonucleotide synthesis Phosphoramidite coupling Automated DNA synthesis

Standard dT phosphoramidite lacks click functionality, while C8-alkyne analogs alter spatial orientation of conjugates. This 5-ethynyl-dU monomer addresses the need for site-specific, post-synthetic oligonucleotide functionalization without coupling time penalties. - Standard coupling time on automated synthesizers; no throughput loss vs. unmodified amidites. - Enables near-quantitative solid-phase CuAAC click conversion directly on CPG, eliminating post-synthesis purification steps. - Combined procurement with TIPS-5-Ethynyl-dU-CEP enables sequential orthogonal dual-click functionalization for FRET probes and biosensors.

Molecular Formula C50H57N6O9P
Molecular Weight 917.0 g/mol
Cat. No. B12384816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite
Molecular FormulaC50H57N6O9P
Molecular Weight917.0 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=NC5=O)NC(=O)C6=CC=CC=C6)COCCC#N
InChIInChI=1S/C50H57N6O9P/c1-35(2)56(36(3)4)66(63-30-14-28-52)65-44-31-46(55-32-38(33-61-29-13-27-51)47(54-49(55)58)53-48(57)37-15-9-7-10-16-37)64-45(44)34-62-50(39-17-11-8-12-18-39,40-19-23-42(59-5)24-20-40)41-21-25-43(60-6)26-22-41/h7-12,15-26,32,35-36,44-46H,13-14,29-31,33-34H2,1-6H3,(H,53,54,57,58)/t44?,45-,46-,66?/m1/s1
InChIKeyHWEIPTASDBKOJW-VQSZLKLHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5′-O-DMT-5-Ethynyl-2′-deoxyuridine 3′-CE Phosphoramidite: A Click-Ready Nucleoside Monomer for Solid-Phase Oligonucleotide Synthesis


5′-O-DMT-5-Ethynyl-2′-deoxyuridine 3′-CE phosphoramidite (CAS 615288-66-9; also referred to as 5-Ethynyl-dU-CEP) is a synthetic nucleoside phosphoramidite monomer derived from 5-ethynyl-2′-deoxyuridine (EdU), featuring an ethynyl (–C≡CH) group at the 5-position of the uracil nucleobase . It is specifically designed for incorporation into oligonucleotides via automated solid-phase DNA synthesis, where it serves as a universal alkyne modifier enabling site-specific post-synthetic functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. The compound bears standard protecting groups—5′-O-dimethoxytrityl (DMT) for hydroxyl protection and 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite for coupling—making it directly compatible with conventional automated DNA synthesizer protocols [2].

Why 5-Ethynyl-dU Phosphoramidite Cannot Be Substituted with Standard dT or Alternative Clickable Monomers in Oligonucleotide Synthesis


Generic substitution of 5-Ethynyl-dU-CEP with either standard thymidine (dT) phosphoramidite or alternative clickable monomers fails due to fundamental functional divergence. Standard dT phosphoramidite lacks the terminal alkyne moiety entirely, rendering post-synthetic CuAAC functionalization impossible and eliminating access to the click-based applications that define the utility of alkyne-modified oligonucleotides [1]. Conversely, substituting with alternative alkyne-bearing monomers introduces distinct chemical incompatibilities: C8-Alkyne-dT-CE Phosphoramidite positions the alkyne on the nucleobase at the C8 position rather than the C5 position of uracil, altering the spatial orientation and rigidity of subsequent click conjugates; 5-iodo-dU-CE Phosphoramidite requires an additional in situ azide conversion step before click reactions can occur, introducing complexity and potential yield losses [2]. Most critically, 5-Ethynyl-dU-CEP is subject to base-catalyzed hydration of the ethynyl group during standard cleavage and deprotection conditions (strong base/heat), forming a methyl ketone that irreversibly blocks subsequent click reactivity—a side reaction that does not affect C8-Alkyne-dT and necessitates distinct procurement and handling decisions [3].

Quantitative Comparative Evidence for 5′-O-DMT-5-Ethynyl-2′-deoxyuridine 3′-CE Phosphoramidite in Oligonucleotide Synthesis and Detection


Standard Coupling Protocol Compatibility vs. Bulky Modified Phosphoramidites

Unlike many modified phosphoramidites bearing bulky protecting groups that require extended coupling times, 5-Ethynyl-dU-CE Phosphoramidite can be incorporated into DNA oligomers using the standard coupling method recommended by the synthesizer manufacturer with no modifications to coupling time or protocol [1]. In contrast, TIPS-5-Ethynyl-dU-CE Phosphoramidite—the triisopropylsilyl-protected analog of the same compound—requires an extended 3-minute coupling time to achieve optimal incorporation yields [2]. The unprotected ethynyl group of the target compound imposes minimal steric hindrance on the coupling reaction, enabling seamless integration into automated workflows without compromising throughput or requiring specialized synthesis programs.

Oligonucleotide synthesis Phosphoramidite coupling Automated DNA synthesis

Assay Time Reduction vs. BrdU-Based Proliferation Detection Methods

Oligonucleotides synthesized with 5-Ethynyl-dU-CE Phosphoramidite serve as precursors for EdU-based detection systems that demonstrate substantial assay time reduction compared to BrdU (5-bromo-2′-deoxyuridine) detection methods. In side-by-side protocol comparisons, the EdU click reaction detection step requires 30 minutes, whereas BrdU antibody incubation requires 3 hours plus additional washing steps [1]. Total assay time for EdU-based detection is typically under 90 minutes to 2 hours, compared with 5 hours to overnight for BrdU assays [2]. This time differential arises because EdU detection via CuAAC does not require the DNA denaturation, protease treatment, or extended antibody incubations mandated by BrdU detection.

Cell proliferation assay Click chemistry DNA replication High-throughput screening

Base-Catalyzed Hydration Susceptibility vs. C8-Alkyne-dT Phosphoramidite

5-Ethynyl-dU-CE Phosphoramidite is subject to base-catalyzed hydration of the ethynyl group during cleavage and deprotection, especially when using strong base or heat, which forms a methyl ketone that subsequently blocks potential click reactions [1]. This side reaction does not occur with C8-Alkyne-dT-CE Phosphoramidite, which lacks the 5-ethynyl moiety and instead bears the alkyne at the C8 position of thymidine [1]. Consequently, mild deprotection conditions (e.g., ammonium hydroxide at room temperature rather than elevated temperature with strong base) are necessary when using 5-Ethynyl-dU-CEP to prevent ethynyl hydration and preserve click reactivity [2]. This differential stability profile dictates distinct handling and deprotection protocols compared to alternative alkyne-bearing monomers.

Oligonucleotide deprotection Side reaction prevention Click chemistry compatibility

Duplex Stabilization Contribution vs. Propynyl-dU Modified Oligonucleotides

Replacement of thymidine residues with 5-ethynyl-dU residues in oligonucleotides results in duplex stabilization compared to unmodified sequences . However, the degree of stabilization conferred by the 5-ethynyl modification is quantitatively less than that observed with 5-propynyl-dU residues . This provides a defined thermodynamic profile intermediate between unmodified dT and propynyl-dU modifications, enabling predictable tuning of duplex melting temperatures without the excessive stabilization that may compromise sequence specificity in hybridization-based applications.

Oligonucleotide thermodynamics Duplex stability Nucleobase modification

Orthogonal Click Chemistry Potential vs. TIPS-Protected 5-Ethynyl-dU

The unprotected ethynyl group of 5-Ethynyl-dU-CE Phosphoramidite enables its use in combination with TIPS-5-Ethynyl-dU-CE Phosphoramidite to create oligonucleotides capable of sequential, orthogonal click reactions [1]. In this strategy, the unprotected alkyne (from 5-Ethynyl-dU) is clicked first with an azide-bearing moiety, after which the TIPS protecting group is removed with TBAF (tetrabutylammonium fluoride, 45°C for 15 minutes) to reveal a second alkyne for subsequent click conjugation [2]. This sequential orthogonal functionalization is not achievable using either unprotected 5-Ethynyl-dU or TIPS-protected analog alone, and represents a unique combinatorial utility requiring procurement of both monomer types.

Sequential click chemistry Biorthogonal conjugation DNA functionalization

Click Reaction Efficiency on Solid Phase vs. Post-Synthetic Solution-Phase Conjugation

Oligonucleotides synthesized with 5-Ethynyl-dU phosphoramidite can undergo CuAAC click reactions directly on the solid support (controlled pore glass, CPG) prior to cleavage, achieving near-quantitative conversion efficiency as determined by HPLC analysis [1]. In a representative study, oligonucleotides containing 5-ethynyl-dU were reacted with porphyrin azide (10 equivalents) using CuAAC conditions (50 equiv. sodium ascorbate, 11 equiv. TBTA ligand, 30 equiv. Cu(CH₃CN)₄PF₆, 15 hours at room temperature) while still attached to CPG, yielding near-quantitative click modification [1]. This solid-phase click strategy eliminates the purification challenges associated with post-synthetic solution-phase conjugation and enables straightforward recovery of fully functionalized oligonucleotides.

Solid-phase click chemistry DNA modification Chromophore conjugation

Procurement-Driven Application Scenarios for 5′-O-DMT-5-Ethynyl-2′-deoxyuridine 3′-CE Phosphoramidite in Oligonucleotide Synthesis


High-Throughput Click-SELEX for Nucleobase-Modified Aptamer Discovery

In click-SELEX protocols for generating chemically modified aptamers with expanded target recognition capabilities, 5-Ethynyl-dU-CE Phosphoramidite serves as the essential monomer for constructing alkyne-modified DNA libraries that replace thymidine with EdU residues [1]. The standard coupling time compatibility of this monomer enables high-throughput library synthesis on automated synthesizers without throughput penalties [2]. Following library synthesis, the ethynyl groups undergo CuAAC functionalization with diverse azide-bearing chemical modifications to introduce expanded chemical diversity, after which the modified library undergoes iterative selection cycles. This application is particularly valuable for users in therapeutic aptamer development programs and academic core facilities supporting combinatorial selection workflows. The elimination of extended coupling times and the immediate click reactivity of the unprotected alkyne distinguish this monomer as the optimal procurement choice for click-SELEX relative to TIPS-protected analogs requiring additional deprotection steps.

Dual-Modification Oligonucleotide Synthesis for Sequential Orthogonal Click Conjugation

For applications requiring oligonucleotides bearing two distinct functional moieties at precisely defined positions—such as FRET probe construction, biosensor development, or surface-immobilized DNA architectures—the combined procurement of 5-Ethynyl-dU-CE Phosphoramidite and TIPS-5-Ethynyl-dU-CE Phosphoramidite enables sequential orthogonal click functionalization [3]. The unprotected alkyne (from the target compound) is clicked first with an azide-bearing label, followed by TBAF removal of the TIPS protecting group (45°C for 15 minutes) to reveal a second alkyne for subsequent conjugation with a distinct azide probe [4]. This sequential strategy is uniquely enabled by the differential protection state of the two monomers and is not achievable using a single monomer type. The solid-phase click efficiency demonstrated with 5-Ethynyl-dU-containing oligonucleotides (near-quantitative conversion on CPG) [5] further supports this procurement strategy for users requiring high-purity dual-functionalized oligonucleotides.

Solid-Phase Click Functionalization for High-Purity Chromophore-DNA Conjugates

When synthesizing chromophore-labeled DNA for light-harvesting systems, single-molecule sensing platforms, or fluorescence-based diagnostic probes, performing the click reaction directly on the solid support prior to cleavage offers significant purification advantages [5]. Oligonucleotides synthesized with 5-Ethynyl-dU-CE Phosphoramidite can be subjected to CuAAC with azide-bearing chromophores while still attached to CPG, achieving near-quantitative conversion as confirmed by HPLC [5]. This solid-phase click strategy eliminates the need for post-synthetic solution-phase conjugation and subsequent chromatographic purification steps that would otherwise be required to separate functionalized from unreacted oligonucleotides. Procurement of this monomer is specifically indicated for core facilities and industrial oligonucleotide production groups seeking to streamline workflows for functionalized oligonucleotide manufacturing while maximizing yield and purity.

Cell Proliferation Assay Probe Synthesis Requiring Rapid Detection Turnaround

For users synthesizing EdU-containing oligonucleotide probes intended for cell proliferation assays, 5-Ethynyl-dU-CE Phosphoramidite provides the synthetic precursor for detection systems that dramatically outperform traditional BrdU-based assays in assay speed [6]. The EdU click reaction detection step requires only 30 minutes, compared with BrdU antibody incubations requiring 3 hours or more, enabling total assay completion in under 2 hours versus overnight for BrdU [6]. This time differential directly translates to increased experimental throughput in core facilities, pharmaceutical screening operations, and academic laboratories performing large-scale proliferation studies. Procurement of this monomer supports synthesis of the EdU-based probes that underpin these accelerated detection workflows, making it the preferred choice for users prioritizing assay speed and sample preservation (since EdU detection does not require harsh DNA denaturation steps that damage sample integrity).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-O-DMT-5-Ethynyl-2'-deoxyuridine 3'-CE phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.